molecular formula C10H11NO3S B5586382 1-(phenylsulfonyl)-2-pyrrolidinone CAS No. 88000-68-4

1-(phenylsulfonyl)-2-pyrrolidinone

Cat. No.: B5586382
CAS No.: 88000-68-4
M. Wt: 225.27 g/mol
InChI Key: HRSUALBDOVEBRR-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-2-pyrrolidinone is an organic compound that belongs to the class of sulfonyl pyrrolidinones It is characterized by a pyrrolidinone ring substituted with a phenylsulfonyl group

Scientific Research Applications

1-(Phenylsulfonyl)-2-pyrrolidinone has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(phenylsulfonyl)-2-pyrrolidinone typically involves the reaction of pyrrolidinone with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Pyrrolidinone+Phenylsulfonyl chlorideThis compound+HCl\text{Pyrrolidinone} + \text{Phenylsulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Pyrrolidinone+Phenylsulfonyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfonyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Substitution Reactions: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or sulfides.

    Nucleophilic Addition: The carbonyl group in the pyrrolidinone ring can participate in nucleophilic addition reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide can yield the corresponding sulfone.

Mechanism of Action

The mechanism of action of 1-(phenylsulfonyl)-2-pyrrolidinone involves its interaction with molecular targets through its functional groups. The phenylsulfonyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyrrolidinone ring can participate in various chemical reactions, modulating the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    1-(Phenylsulfonyl)pyrrole: Similar structure but with a pyrrole ring instead of a pyrrolidinone ring.

    1-(Phenylsulfonyl)indole: Contains an indole ring, offering different chemical properties and applications.

    Phenylsulfonylmethane: A simpler compound with a sulfonyl group attached to a methane moiety.

Uniqueness

1-(Phenylsulfonyl)-2-pyrrolidinone is unique due to its combination of a pyrrolidinone ring and a phenylsulfonyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in medicinal chemistry and material science make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(benzenesulfonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c12-10-7-4-8-11(10)15(13,14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSUALBDOVEBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349859
Record name 1-(phenylsulfonyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88000-68-4
Record name 1-(phenylsulfonyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
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Synthesis routes and methods II

Procedure details

To 7.06 g of benzenesulfonyl chloride (0.04 mole) was added 6.9 g of N-trimethylsilyl-2-pyrrolidone (0.044 mole), and the mixture was stirred at the reflux temperature for 30 minutes. The reaction mixture was subjected to chromatography on a column (D 40 mm×L 250 mm) of 150 g of silica gel (Wako Gel C-200). Elution with a mixed solvent of hexane-ethyl acetate (3:2) gave a crystalline product, which was recrystallized from a mixed solvent of chloroform-ether to give 3.34 g of N-benzenesulfonyl-2-pyrrolidone as colorless crystals.
Quantity
7.06 g
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6.9 g
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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